Confertin Confertin Confertin is a pseudoguaianolide that is decahydroazuleno[6,5-b]furan-2(3H)-one substituted by an oxo group at position 5, methyl groups at positions 4a and 8 and a methylidene group at position 3. It has been isolated from the aerial parts of Inula hupehensis. It has a role as an anti-inflammatory agent, a plant metabolite and a metabolite. It is a pseudoguaianolide, a gamma-lactone, a cyclic ketone and an organic heterotricyclic compound.
Brand Name: Vulcanchem
CAS No.: 19908-69-1
VCID: VC20764344
InChI: InChI=1S/C15H20O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-12H,2,4-7H2,1,3H3/t8-,10+,11-,12+,15-/m0/s1
SMILES: CC1CC2C(CC3(C1CCC3=O)C)C(=C)C(=O)O2
Molecular Formula: C15H20O3
Molecular Weight: 248.32 g/mol

Confertin

CAS No.: 19908-69-1

Cat. No.: VC20764344

Molecular Formula: C15H20O3

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Confertin - 19908-69-1

Specification

CAS No. 19908-69-1
Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
IUPAC Name (3aR,5S,5aS,8aS,9aR)-5,8a-dimethyl-1-methylidene-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,7-b]furan-2,8-dione
Standard InChI InChI=1S/C15H20O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-12H,2,4-7H2,1,3H3/t8-,10+,11-,12+,15-/m0/s1
Standard InChI Key DCKYPAZZUYXYTC-HBKJAXODSA-N
Isomeric SMILES C[C@H]1C[C@@H]2[C@H](C[C@]3([C@H]1CCC3=O)C)C(=C)C(=O)O2
SMILES CC1CC2C(CC3(C1CCC3=O)C)C(=C)C(=O)O2
Canonical SMILES CC1CC2C(CC3(C1CCC3=O)C)C(=C)C(=O)O2

Introduction

Chemical Structure and Properties

Confertin is characterized by its unique chemical structure, which includes a decahydroazuleno[6,5-b]furan-2(3H)-one framework. This structure features specific substitutions at various positions, notably an oxo group at position 5 and methyl groups at positions 4a and 8. The compound also contains a methylidene group at position 3. The molecular formula of confertin is C15H20O3 .

The structural configuration of confertin contributes to its biological reactivity, particularly through the presence of an α-methylene-γ-lactone moiety, which is common to many sesquiterpene lactones with significant bioactivity . This reactive functional group can interact with sulfhydryl groups in proteins, contributing to the various biological effects observed with this compound .

PropertyValue/Description
Chemical FormulaC15H20O3
CAS Number19908-69-1
ClassificationPseudoguaianolide, Sesquiterpene lactone
Structural FeaturesDecahydroazuleno[6,5-b]furan-2(3H)-one framework, Oxo group at position 5, Methyl groups at positions 4a and 8, Methylidene group at position 3
Key Functional Groupα-Methylene-γ-lactone moiety
Molecular WeightApproximately 248.32 g/mol (calculated from C15H20O3)

Natural Sources

Confertin has been isolated from various plant species, demonstrating its natural occurrence across different botanical families. Most notably, it has been found in:

  • Hypochaeris radicata - Confertin has been isolated from both the leaves and roots of this plant, also known as "cat's ear" or "flatweed," which has been used in traditional herbal medicine.

  • Inula hupehensis - The aerial parts of this plant, belonging to the Asteraceae family, have been identified as another source of confertin.

These plants belong to the Asteraceae family, which is known for producing various sesquiterpene lactones as secondary metabolites. The presence of confertin in these plants may contribute to their medicinal properties and ecological functions, particularly in defense against herbivores and pathogens.

The isolation methods typically involve extraction with organic solvents followed by chromatographic separation techniques to obtain pure confertin. The yield of confertin varies depending on the plant part, harvesting season, and geographical location of the source plant.

Biological Activities

Anti-inflammatory Effects

Confertin exhibits significant anti-inflammatory properties, which may be linked to its ability to inhibit pro-inflammatory cytokines . Like other sesquiterpene lactones, confertin's anti-inflammatory effects may be mediated through its interaction with the nuclear factor kappa B (NF-κB) signaling pathway . The NF-κB pathway plays a crucial role in regulating immune response and inflammation, and its inhibition can lead to reduced production of pro-inflammatory mediators.

The α-methylene-γ-lactone moiety in confertin is likely responsible for its ability to interact with sulfhydryl groups in proteins involved in inflammatory pathways, thereby modulating their activity . This mechanism is common among sesquiterpene lactones and contributes to their anti-inflammatory potential.

Antimicrobial Properties

Studies have demonstrated that confertin possesses significant antimicrobial activity against various pathogens . This property makes it potentially valuable in the context of increasing antibiotic resistance. The exact mechanisms underlying confertin's antimicrobial effects remain to be fully elucidated, but they may involve disruption of microbial cell membranes or interference with vital cellular processes.

The antimicrobial spectrum of confertin may include activity against bacteria, fungi, and potentially other microorganisms. Further research is needed to characterize the specific antimicrobial profile of confertin, including minimum inhibitory concentrations against different pathogens and its potential for development as an antimicrobial agent.

Antioxidant Activity

Confertin demonstrates antioxidant properties that may contribute to its potential in preventing oxidative stress-related diseases . Oxidative stress is implicated in numerous pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. By neutralizing reactive oxygen species (ROS) or enhancing cellular antioxidant defense mechanisms, confertin could help protect cells from oxidative damage.

Biological ActivityMechanismsPotential Applications
Anti-inflammatoryInhibition of pro-inflammatory cytokines, Possible interaction with NF-κB pathwayInflammatory diseases, Autoimmune disorders
AntimicrobialDisruption of microbial membranes, Interference with cellular processesInfectious diseases, Alternative to conventional antibiotics
AntioxidantNeutralization of ROS, Modulation of redox pathwaysOxidative stress-related diseases, Preventive medicine
AnticancerInduction of apoptosis, NF-κB/ROS pathway interference, Modulation of c-Myc/HIF-1α signalingCancer therapy, Adjuvant treatment

Comparison with Related Compounds

Confertin shares structural and functional similarities with other pseudoguaianolide-type sesquiterpene lactones. Understanding these relationships helps contextualize confertin's properties and potential applications.

CompoundClassificationStructural FeaturesNotable Biological ActivitiesSource
ConfertinPseudoguaianolideDecahydroazuleno[6,5-b]furan-2(3H)-one framework, Oxo group at position 5, Methyl groups at positions 4a and 8Anti-inflammatory, Antimicrobial, Antioxidant, Potential anticancerHypochaeris radicata, Inula hupehensis
Britannin (BRT)Pseudoguaianolideα-Methylene-γ-lactone moietyAnticancer, Immunomodulatory, NF-κB inhibitionInula species
HelenalinPseudoguaianolideα,β-Unsaturated carbonyl groupsAnti-inflammatory, Anticancer, AntibacterialArnica montana, Helenium species
DamsinPseudoguaianolideSimilar lactone structure to confertinAnti-inflammatory, CytotoxicAmbrosia species

It's worth noting that these compounds, while structurally related, may exhibit differences in potency and specificity of biological activities . The specific arrangement of functional groups and stereochemistry can significantly impact the interaction of these compounds with biological targets.

Research Applications and Future Perspectives

The unique structural features and diverse biological activities of confertin present numerous opportunities for research applications and future development:

  • Pharmacological Research: Confertin's anti-inflammatory, antimicrobial, and potential anticancer properties make it a promising candidate for drug discovery efforts. Further research could focus on optimizing its pharmacological properties, improving selectivity, and reducing potential toxicity.

  • Structure-Activity Relationship (SAR) Studies: Investigating how structural modifications to confertin affect its biological activities could lead to the development of more potent and selective derivatives. This approach could help address the non-specific reactivity of the α-methylene-γ-lactone moiety while maintaining therapeutic efficacy.

  • Immunomodulatory Applications: The reported ability of pseudoguaianolides to modulate immune responses, particularly through effects on the PD-1/PD-L1 checkpoint , suggests potential applications in immunotherapy and the treatment of autoimmune disorders.

  • Antimicrobial Development: Given the growing challenge of antimicrobial resistance, confertin's antimicrobial properties warrant further investigation for potential development of novel antimicrobial agents or adjuvants to conventional antibiotics.

  • Synthetic Methodology: The challenging structure of confertin continues to inspire the development of new synthetic approaches, potentially contributing to advances in organic synthesis methodology applicable to other complex natural products .

Future research directions might include detailed mechanistic studies of confertin's interactions with specific molecular targets, evaluation of confertin's efficacy in animal models of disease, and development of synthetic analogues with improved pharmacological properties.

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